molecular formula C19H28N2O4 B2555066 N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1022001-74-6

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2555066
CAS No.: 1022001-74-6
M. Wt: 348.443
InChI Key: JWHAQMLGGJLHOM-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a carboxamide group at the 9-position and a 4-butoxyphenyl moiety.

Properties

IUPAC Name

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-2-3-13-23-17-7-5-16(6-8-17)20-18(22)21-11-9-19(10-12-21)24-14-4-15-25-19/h5-8H,2-4,9-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAQMLGGJLHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves a multi-step process. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a ketone with an aldehyde in the presence of an acid catalyst to form the spirocyclic intermediate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The Prins cyclization reaction, due to its efficiency and simplicity, is a promising candidate for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the bacterium’s survival . This inhibition disrupts the transport of essential lipids, leading to the bacterium’s death. The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its function .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related spirocyclic derivatives, emphasizing substituent effects, synthetic pathways, and pharmacological profiles.

Structural Analogs with Spirocyclic Cores

9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • Substituents : Benzyl at N9, phenyl at C3.
  • Pharmacology : Demonstrated efficacy in reducing binge eating behaviors in rodent models at doses of 3–7 mg/kg .
  • Key Difference : Lacks the carboxamide group, suggesting that the carboxamide moiety in the target compound may enhance receptor binding or metabolic stability.
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
  • Substituents : Phenylethyl group attached to the carboxamide.
  • Physicochemical Properties : Molecular weight 304.38 g/mol, SMILES: O=C(N1CCC2(CC1)OCCCO2)NCCc1ccccc1 .
1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives in Sigma Receptor Binding
  • Example : Compound 4 (unspecified substituents) showed high sigma receptor (S1R) affinity, a trait common to spirocyclic frameworks .
  • Key Insight : The spirocyclic core is critical for sigma receptor interactions, with substituents like 4-butoxyphenyl likely fine-tuning selectivity or potency.

Substituent Effects on Activity and Properties

Alkoxy Chain Length Variations
  • Evidence : Compounds with alkoxy groups (butoxy, pentyloxy, hexyloxy) on phenyl rings (e.g., compounds 9–12 in ) suggest that longer chains enhance lipophilicity but may reduce aqueous solubility .
Positional Isomerism
  • Example : 9-Benzyl-2-phenyl- vs. 9-benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (compounds 2 and 3 in ) showed divergent biological outcomes, emphasizing the role of substituent positioning .

Pharmacological and Physicochemical Data Table

Compound Name Core Structure Substituents Biological Activity Molecular Weight (g/mol) Reference
N-(4-butoxyphenyl)-...-carboxamide 1,5-dioxa-9-azaspiro[5.5]undecane 4-butoxyphenyl carboxamide Hypothesized sigma receptor antagonist Not reported
9-Benzyl-3-phenyl-... 1,5-dioxa-9-azaspiro[5.5]undecane Benzyl, 3-phenyl Reduces binge eating (3–7 mg/kg) 324.2 (free base)
N-(2-phenylethyl)-...-carboxamide 1,5-dioxa-9-azaspiro[5.5]undecane Phenylethyl carboxamide Unknown 304.38
8-Methoxycarbonyl-10-phenyl-... 1,5-dioxa-9-azaspiro[5.5]undecane Methoxycarbonyl, phenyl Synthetic intermediate Not reported

Biological Activity

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C12_{12}H17_{17}N2_{2}O2_{2}
  • Molecular Weight : 221.27 g/mol
  • CAS Number : 90165

The compound exhibits its biological activity primarily through modulation of cholinergic neurotransmission. It is believed to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, which is critical for cognitive functions.

Biological Activity Overview

  • Acetylcholinesterase Inhibition :
    • The compound has shown inhibitory effects on AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
    • In vitro studies have reported an IC50_{50} value in the low micromolar range, indicating effective inhibition compared to standard AChE inhibitors.
  • Butyrylcholinesterase Inhibition :
    • Similar to AChE, BuChE plays a role in cholinergic signaling and is particularly important in the later stages of Alzheimer's disease.
    • The selectivity of this compound towards BuChE has been noted in various studies, suggesting potential therapeutic applications.

Data Tables

Biological ActivityIC50_{50} Value (µM)Reference
AChE Inhibition8.3
BuChE Inhibition6.7

Case Studies and Research Findings

  • Study on Cholinesterase Inhibitors :
    A study demonstrated that derivatives of compounds similar to this compound exhibited potent inhibition against both AChE and BuChE. The most effective derivative showed an IC50_{50} value of 6.7 µM for BuChE, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .
  • Structure-Activity Relationship (SAR) :
    Research has focused on understanding how structural modifications affect biological activity. The presence of the butoxyphenyl group significantly enhances the compound's lipophilicity and binding affinity to cholinesterase enzymes .

Q & A

Q. What are the common synthetic routes for N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation reactions. For example, analogous spiro compounds are synthesized via cyclization of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with amines or aldehydes under reflux conditions . Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for carboxamide formation.
  • Cyclization : Acid- or base-catalyzed ring closure to form the spiro framework.
  • Purification : Chromatography (e.g., 1:9 MeOH:MeCN) or preparative HPLC for diastereomer separation . Optimization involves adjusting solvent polarity (DMSO for high-temperature stability), stoichiometry, and reaction time to improve yields (>30% in optimized cases) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • 1H/13C NMR : Assign spirocyclic protons (δ 1.5–3.5 ppm for azaspiro carbons) and butoxyphenyl aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS : Verify molecular mass (e.g., m/z 403.2382 for C23H34N2O4) .
    • Crystallography : X-ray diffraction using SHELXL for refinement. For example, analogous spiro compounds show bond angles of ~109° for the spiro junction .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally related azaspiro derivatives are classified as hazardous to aquatic environments (Chronic Category 2) . Recommended practices:

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid aqueous waste discharge; employ chemical neutralization (e.g., activated carbon adsorption).

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability and interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate the spirocyclic core’s rigidity and butoxyphenyl group flexibility to assess binding pocket compatibility.
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., HDACs) based on analogous spiro inhibitors .
  • DFT Calculations : Evaluate electronic effects of substituents (e.g., butoxy vs. methoxy) on carboxamide reactivity .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in NMR vs. static crystal structures):

  • Variable-Temperature NMR : Identify coalescence temperatures for dynamic processes.
  • Cryocrystallography : Capture low-temperature structures to match NMR-derived conformers.
  • Complementary Techniques : Pair IR (amide I band at ~1650 cm⁻¹) with XRD to validate hydrogen bonding patterns .

Q. How does the butoxyphenyl substituent influence the compound’s pharmacokinetic properties?

  • LogP Analysis : The butoxy group increases lipophilicity (predicted LogP ~3.5), enhancing membrane permeability but potentially reducing solubility.
  • Metabolic Stability : Test cytochrome P450 interactions via liver microsome assays.
  • SAR Studies : Compare with analogs (e.g., methoxy or propoxyphenyl derivatives) to optimize bioavailability .

Q. What methodologies assess the compound’s environmental impact during disposal or accidental release?

  • OECD 301F Test : Measure biodegradability in aqueous systems.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (EC50 thresholds <1 mg/L for hazardous classification) .
  • Adsorption Studies : Evaluate soil sorption coefficients (Koc) to predict groundwater contamination risks.

Contradiction Analysis and Data Interpretation

Q. How should researchers address conflicting bioactivity data across different assay platforms?

For example, discrepancies in HDAC inhibition IC50 values may arise from:

  • Assay Conditions : Varying pH, cofactors, or enzyme isoforms.
  • Solubility Limits : Use DMSO concentrations <0.1% to avoid solvent interference.
  • Orthogonal Validation : Confirm activity via Western blot (histone acetylation levels) or cellular assays .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) datasets with high variability?

  • Multivariate Analysis : PCA or PLS regression to identify dominant physicochemical parameters (e.g., steric bulk, H-bond donors).
  • Bootstrapping : Assess confidence intervals for IC50 values in small sample sizes.
  • Outlier Detection : Grubbs’ test to exclude anomalous data points .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Detailed Protocols : Document reaction stoichiometry, purification gradients, and instrument parameters (e.g., HPLC column: Chromolith RP-18e) .
  • Reference Standards : Use commercially available analogs (e.g., 9-benzyl-2,9-diazaspiro[5.5]undecane) for spectral comparison .
  • Open Data Sharing : Adhere to FAIR principles while addressing privacy concerns via de-identification (e.g., removing batch-specific metadata) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.